![molecular formula C12H25NO2 B556009 2-Aminododecanoic acid CAS No. 35237-37-7](/img/structure/B556009.png)
2-Aminododecanoic acid
Overview
Description
2-Aminododecanoic acid is an alkane chain with terminal carboxylic acid and amine groups . It has a linear formula of C12H25NO2 . It is also known by other names such as alpha-aminolauric acid and DL-2-Aminododecanoic acid .
Synthesis Analysis
A novel enzyme cascade for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, has been developed starting from linoleic acid . Seven bacterial ω-transaminases (ω-TAs) were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography . Another study improved the bioproduction of the Nylon 12 monomer by combining the directed evolution of P450 and enhancing heme synthesis .Molecular Structure Analysis
The molecular weight of 2-Aminododecanoic acid is 215.33 g/mol . The InChI code is 1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) . The canonical SMILES is CCCCCCCCCCC(C(=O)O)N .Chemical Reactions Analysis
The transaminases TR 2, TR 3, and TR 6, which were cloned into pRhokHi-2 (for TR 2) and pBXCH (for TR 3 and TR 6), were expressed in E. coli MC1061 .Physical And Chemical Properties Analysis
The exact mass of 2-Aminododecanoic acid is 215.188529040 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has a rotatable bond count of 10 . The melting point is between 185 - 187 °C .Scientific Research Applications
Bio-Based Polyamide Production
2-Aminododecanoic acid: is a key monomer in the production of bio-based polyamides, also known as nylons. These polymers are characterized by repeating amide bonds and are known for their high tensile strength, electrical insulation, heat resistance, abrasion resistance, and biocompatibility . The bio-based production of polyamide monomers involves the use of metabolically engineered microorganisms to synthesize these monomers through fermentation processes .
Industrial Polymer Applications
Due to its properties, 2-Aminododecanoic acid -derived polyamides are suitable for a wide range of industrial applications. They are extensively used in sectors such as automotive, electrical, textile, and medical industries. The versatility of these polyamides makes them an integral part of various products, from car parts to medical devices .
Enzymatic Synthesis
2-Aminododecanoic acid: can be synthesized enzymatically. This process involves multienzyme cascades that convert fatty acids into ω-aminocarboxylic acids, which serve as building blocks for polyamides. This method is a greener alternative to traditional chemical synthesis, reducing the reliance on petrochemicals .
Biodegradation and Recycling
The study of the biodegradation and recycling of polyamides synthesized from 2-Aminododecanoic acid is crucial for the sustainable polyamide industry. Research in this area focuses on developing methods to break down these polymers in an environmentally friendly manner and recycle them efficiently .
Biotransformation in Microbial Systems
2-Aminododecanoic acid: is also used in biotransformation studies involving microbial systems like Escherichia coli. These studies aim to convert C12 derivatives into useful compounds, demonstrating the potential of microbial systems in producing complex molecules .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Aminododecanoic acid, also known as 12-aminododecanoic acid, is a long-chain fatty acid with an amino group at the end
Mode of Action
It’s known that the presence of the amino group can allow the compound to interact with various biological targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
2-Aminododecanoic acid has been used in the biosynthesis of the monomer of Nylon 12, a high-performance member of the bioplastic family . This process involves the use of engineered enzymes such as artificial self-sufficient P450s and ω-transaminase . .
Pharmacokinetics
Its physicochemical properties, such as its solubility and lipophilicity, would likely influence its bioavailability .
Result of Action
Its ability to interact with various biological targets suggests that it could potentially influence a range of cellular processes .
Action Environment
The action, efficacy, and stability of 2-aminododecanoic acid can be influenced by various environmental factors. For instance, its solubility in water and lipids can affect its distribution in biological systems . Additionally, factors such as pH and temperature can influence its stability and interactions with biological targets .
properties
IUPAC Name |
2-aminododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNFZFTFXTLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956676 | |
Record name | 2-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminododecanoic acid | |
CAS RN |
35237-37-7 | |
Record name | 2-Aminododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35237-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-2-Aminododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-aminododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solvent environment influence the rate of the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?
A: The research indicates that the solvent environment plays a crucial role in dictating the reaction rate. The study observed that acetonitrile, when introduced to the aqueous alkaline reaction media, significantly impacted the reaction kinetics. A maximum rate acceleration was observed at approximately 20% (v/v) acetonitrile concentration []. This suggests that the solvent polarity, influenced by the acetonitrile concentration, affects the stability of the transition state involved in the Smiles rearrangement.
Q2: What role do micelles play in the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?
A: The presence of micelles, both cationic and anionic, demonstrated a significant impact on the reaction rate. Cationic CTAB micelles led to a 4.4-fold increase in the reaction rate at pH 10 []. This acceleration is likely due to the electrostatic interactions between the negatively charged substrate and the positively charged micellar surface, which could stabilize the transition state and facilitate the rearrangement. Conversely, anionic SDS micelles almost entirely suppressed the reaction, suggesting unfavorable interactions with the substrate and hindering the rearrangement process [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.